(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid
Description
(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid is a synthetic small molecule characterized by an α,β-unsaturated ketone backbone (2-butenoic acid) functionalized with an ethylanilino-carbamoyl group at the meta position of the aniline ring. Its molecular formula is C₁₃H₁₄N₂O₄, with a molecular weight of 262.27 g/mol . The (E)-stereochemistry at the double bond ensures planar rigidity, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
(E)-4-[3-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-21(16-9-4-3-5-10-16)19(25)14-7-6-8-15(13-14)20-17(22)11-12-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBCUSVQELRHJS-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid typically involves the reaction of ethylaniline with a suitable carbonyl compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s analogs differ primarily in substituent groups on the aniline ring, acyl chain length, and substitution patterns. Key examples include:
Key Observations :
- Substituent Position: Meta-substituted derivatives (e.g., the target compound) exhibit distinct steric and electronic profiles compared to para-substituted analogs (e.g., ).
- Acyl Chain Effects : Longer chains (e.g., butyl in ) increase hydrophobicity (higher XLogP3), whereas branched chains (e.g., isobutyryl in ) may improve metabolic stability.
- Functional Group Diversity : Sulfonyl groups (e.g., ) introduce polarity and hydrogen-bonding capacity, contrasting with carbamoyl groups in the target compound.
Biological Activity
(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid, with CAS number 940506-00-3, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is CHNO, and it has a molar mass of 338.36 g/mol. This compound features a unique structure that may contribute to its biological properties, particularly in the context of antimicrobial and anticancer activities.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related carbamates demonstrated their effectiveness against various microorganisms, including bacteria and fungi. The minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) were determined, showcasing the potential of these compounds in therapeutic applications against infectious diseases .
Anticancer Activity
There is emerging evidence suggesting that this compound may have anticancer properties. Studies involving structurally related compounds have shown promising results in inhibiting cancer cell proliferation. The mechanism of action is thought to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
The proposed mechanism of action for this compound involves its interaction with cellular targets that regulate cell growth and apoptosis. This interaction could lead to the modulation of signaling pathways critical for cancer cell survival and proliferation.
Case Studies
-
Antimicrobial Activity Assessment :
- A study assessed the antimicrobial efficacy of several derivatives, including those similar to this compound.
- Results indicated that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Cytotoxicity Evaluation :
- In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.
- The IC50 values for various cancer cell lines were determined, highlighting its potential as an anticancer agent.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 338.36 g/mol |
| CAS Number | 940506-00-3 |
| Antimicrobial Activity | Significant against bacteria and fungi |
| Cytotoxicity | Selective towards cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
